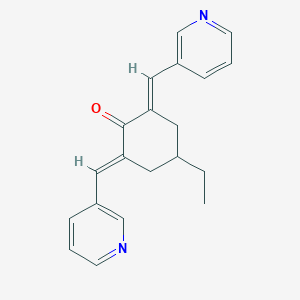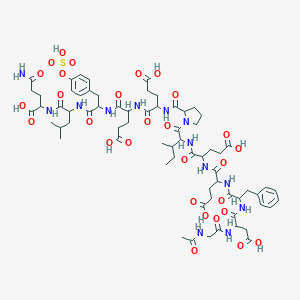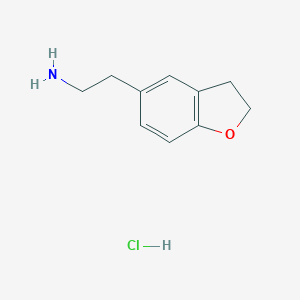
Latisxanthone C
説明
Latisxanthone C is a xanthone isolated from plants of the Guttiferae family . It acts as an inhibitor of Epstein-Barr virus activation .
Molecular Structure Analysis
The molecular formula of Latisxanthone C is C28H30O6 . The IUPAC name is 7,9,12-trihydroxy-2,2-dimethyl-8,10-bis (3-methylbut-2-enyl)pyrano [3,2-b]xanthen-6-one .Physical And Chemical Properties Analysis
Latisxanthone C is a yellow powder . It has a molecular weight of 462.54 . It’s soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Garcinia Species and Latisxanthone C
A study on the constituents of Garcinia species revealed the isolation of novel xanthones, including latisxanthone C. These compounds, due to their unique structural features, are of interest in natural product chemistry and potential therapeutic applications (Ito et al., 1997).
Neuroinflammation Inhibition
Cudratricusxanthone A, a related compound to latisxanthone C, has been found to inhibit neuroinflammation in microglia, suggesting potential for neuroprotective applications (Yoon et al., 2016).
Hepatoprotective Activity
Another study on Cudratricusxanthone A (CTXA) showed its effectiveness in alleviating lipopolysaccharide (LPS)-induced liver injury in mice, indicating potential hepatoprotective applications (Lee et al., 2018).
Antitumor Activity
Latisxanthone C was identified as a significant inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation, suggesting a potential role in antitumor applications (Ito et al., 1998).
Antibacterial Activity
Research on Garcinia nigrolineata, which contains related xanthones, has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus, hinting at possible antibacterial uses (Rukachaisirikul et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethyl-8,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-14(2)7-9-17-21(29)18(10-8-15(3)4)26-20(22(17)30)23(31)19-13-16-11-12-28(5,6)34-25(16)24(32)27(19)33-26/h7-8,11-13,29-30,32H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWBBMGLWODZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latisxanthone C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















